2-chloro-6-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
This compound is a chemical intermediate used in various organic syntheses . It is a complex organic molecule with multiple functional groups, including a chloro, fluoro, and amide group .
Synthesis Analysis
The synthesis of this compound could involve the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . Another synthetic route involves using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, EI-MS data shows a m/z of 404.18 (M + H)+ . The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This reaction is not well developed and utilizes a radical approach . The reaction sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 198–199 °C . Its IR (KBr) ν max /cm −1 is 3594, 3042, 2913, 1687, 1412, 1036, 654 .Scientific Research Applications
Suzuki–Miyaura Coupling
2-Chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, the compound acts as an organoboron reagent, facilitating the formation of new C–C bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound falls into that category .
Protodeboronation Reactions
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains an underdeveloped area. However, 2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide has shown promise in catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This reaction expands the toolbox for accessing valuable building blocks in organic chemistry .
Future Directions
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2OS/c18-14-2-1-3-15(19)16(14)17(22)20-10-12-4-7-21(8-5-12)13-6-9-23-11-13/h1-3,12-13H,4-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKMXLDGEXVPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide |
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